molecular formula C16H21BN2O3 B3331049 N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 775351-59-2

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B3331049
CAS RN: 775351-59-2
M. Wt: 300.2 g/mol
InChI Key: OHCFJIQYAPNPAM-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as Boc-Lys(Cyanoethyl)amide, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research.

Mechanism of Action

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide works by introducing a cyanoethyl group into lysine residues of a protein. This group can then be selectively cross-linked to other proteins using a variety of cross-linking reagents. This cross-linking can help to identify protein-protein interactions and potential drug targets.
Biochemical and Physiological Effects:
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide has not been extensively studied for its biochemical and physiological effects. However, it is expected to have minimal effects on biological systems due to its relatively small size and the fact that it is designed to selectively cross-link lysine residues in proteins.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide in lab experiments is its ability to selectively cross-link lysine residues in proteins. This can help researchers to identify protein-protein interactions and potential drug targets. However, a limitation of this compound is that it may not be suitable for all types of proteins or cross-linking reagents.

Future Directions

There are several future directions for N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide research. One potential direction is to explore its use in identifying protein-protein interactions in disease states, such as cancer. Another direction is to investigate its potential use in drug discovery and development. Additionally, researchers may explore new cross-linking reagents that can be used in conjunction with N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide to expand its utility in protein-protein interaction studies.

Scientific Research Applications

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide has been used in scientific research as a tool for studying protein-protein interactions. It can be used to introduce a cyanoethyl group into lysine residues of a protein, which can then be selectively cross-linked to other proteins using a variety of cross-linking reagents. This allows researchers to study protein-protein interactions and identify potential drug targets.

properties

IUPAC Name

N-(2-cyanoethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-5-7-12(11-13)14(20)19-10-6-9-18/h5,7-8,11H,6,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCFJIQYAPNPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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